
4-(3-Methylpyrrolidin-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Methylpyrrolidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1291893-97-4 . It has a molecular weight of 205.26 and its IUPAC name is 4-(3-methyl-1-pyrrolidinyl)benzoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2/c1-9-6-7-13(8-9)11-4-2-10(3-5-11)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15) . This indicates that the compound has a pyrrolidine ring attached to a benzoic acid group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact boiling point is not mentioned in the search results. The molecular formula is C12H15NO2 .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
4-(3-Methylpyrrolidin-1-yl)benzoic acid has demonstrated antibacterial activity. Researchers have explored its effects on biofilm growth inhibition and eradication. Effective compounds like this one can combat persistent bacterial strains more efficiently than positive controls . Further studies have shown that this compound can protect the nematode Caenorhabditis elegans from bacterial infections .
Antimicrobial Activity
Hydrazone derivatives of 4-(3-methylpyrrolidin-1-yl)benzoic acid exhibit antimicrobial properties. These derivatives have been tested against various bacteria, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) strains. Notably, some derivatives showed no activity (NA) at concentrations up to 50 μg/mL .
Fatty Acid Biosynthesis (FAB) Inhibition
CRISPRi studies have identified 4-(3-methylpyrrolidin-1-yl)benzoic acid as an inhibitor of fatty acid biosynthesis (FAB). Understanding its role in FAB pathways provides valuable insights for drug development and metabolic regulation .
Membrane Permeability Studies
Researchers have employed various techniques to assess the compound’s impact on membrane permeability. These studies contribute to our understanding of its mode of action and potential therapeutic applications .
Molecular Modeling and Docking Analysis
Docking analysis has been used to explore the interactions between 4-(3-methylpyrrolidin-1-yl)benzoic acid and specific molecular targets. Such computational approaches help predict binding affinities and guide drug design .
Chemical Synthesis and Derivatives
Exploring chemical modifications and synthesizing derivatives of this compound can lead to novel analogs with improved properties. Researchers continue to investigate its structure-activity relationships (SAR) to optimize its biological effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-methylpyrrolidin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-6-7-13(8-9)11-4-2-10(3-5-11)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWILPNYGUYVPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylpyrrolidin-1-yl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2698333.png)
![(Z)-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide](/img/structure/B2698334.png)
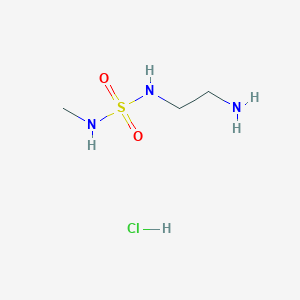
![(1-ethyl-1H-pyrazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2698336.png)
![[3-(Methoxymethyl)pyridin-4-yl]methanamine](/img/structure/B2698337.png)
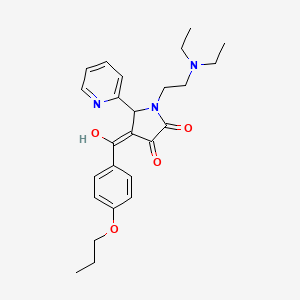
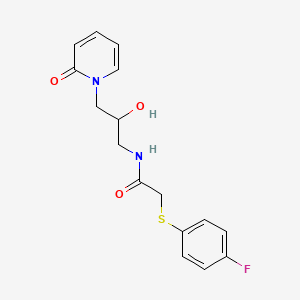
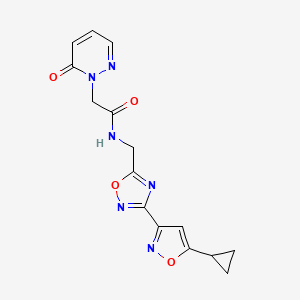

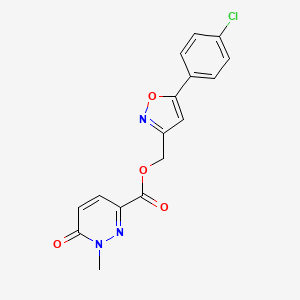
![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2698349.png)
